Fto-IN-1 was derived from a series of compounds designed to mimic ascorbic acid, aiming to inhibit FTO effectively. Its classification falls under small molecule inhibitors, particularly those targeting enzymes involved in metabolic pathways. The compound's synthesis and characterization were reported in various studies, highlighting its potential as a therapeutic agent against obesity-related conditions .
The synthesis of Fto-IN-1 employs a modular approach, beginning with the condensation of potassium cyanide, glyoxal bisulfite addition products, and aryl aldehydes. This method allows for the formation of various derivatives through subsequent acetylation or sulfonylation reactions. For instance, acetylation with acetic anhydride yields specific products, while reactions with different sulfonyl chlorides produce a range of sulfonamides .
The synthetic pathway is illustrated in detailed schemes that demonstrate the stepwise formation of the compound, including purification techniques such as recrystallization and chromatography. The yield and purity of synthesized compounds are critical metrics in evaluating their viability for biological testing.
Fto-IN-1's molecular structure features several functional groups that contribute to its interaction with the FTO enzyme. Using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, researchers have characterized its structure, confirming the presence of specific moieties essential for binding to the enzyme's active site .
The crystal structure analysis reveals that the compound engages with key residues within the FTO active site, facilitating its inhibitory action. For example, interactions involving hydrogen bonds with amino acid residues like Arg322 and Arg96 are crucial for its binding affinity .
Fto-IN-1 undergoes various chemical reactions that enhance its efficacy as an inhibitor. The primary reaction involves binding to the FTO enzyme, where it competes with substrates for the active site. This competitive inhibition leads to an increase in N6-methyladenosine levels in RNA, a marker associated with enhanced mRNA stability and translation .
Additionally, studies have explored the metabolic stability of Fto-IN-1 through computational methods, assessing potential metabolic liabilities that could affect its pharmacokinetics and bioavailability .
The mechanism by which Fto-IN-1 exerts its effects involves competitive inhibition of the FTO enzyme. By binding to the active site, it prevents the demethylation of N6-methyladenosine residues on RNA molecules. This inhibition results in altered gene expression profiles associated with energy metabolism and fat storage .
Research indicates that treatment with Fto-IN-1 leads to significant increases in m6A levels within mRNA, suggesting a direct correlation between FTO inhibition and enhanced cellular responses related to metabolism .
Fto-IN-1 exhibits distinct physical properties such as solubility in organic solvents and stability under various pH conditions. Its melting point, spectral data (infrared spectroscopy), and nuclear magnetic resonance signatures provide insights into its purity and structural integrity .
Chemical properties include its reactivity towards nucleophiles due to functional groups present in its structure, which can be leveraged for further modifications or conjugations aimed at enhancing its biological activity.
Fto-IN-1 has potential applications in scientific research focused on obesity, metabolic disorders, and related diseases. Its role as an FTO inhibitor positions it as a valuable tool for studying the biochemical pathways involved in energy regulation. Moreover, it may serve as a lead compound for developing new therapeutic agents aimed at combating obesity-related health issues .
In addition to metabolic research, Fto-IN-1 could have implications in cancer biology where altered energy metabolism is a hallmark of tumor progression. Continued exploration of this compound may lead to novel interventions targeting metabolic dysregulation associated with various diseases.
Fat Mass and Obesity-Associated Protein (FTO) belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase family and functions as the first identified N6-methyladenosine (m6A) RNA demethylase. It catalyzes the oxidative demethylation of m6A—the most abundant internal mRNA modification in eukaryotes—through a stepwise reaction involving N6-hydroxymethyladenosine and N6-formyladenosine intermediates [1] [9]. FTO exhibits substrate promiscuity, targeting m6A in mRNA, N6,2′-O-dimethyladenosine (m6Am) in snRNA, and N1-methyladenosine (m1A) in tRNA. Its subcellular localization dictates substrate preference: nuclear FTO primarily demethylates m6A in mRNA/snRNA, while cytoplasmic FTO targets m6Am [5] [9].
Table 1: Key Substrates and Functions of FTO
Substrate | RNA Type | Biological Function |
---|---|---|
m6A | mRNA | Regulates mRNA stability, splicing, translation; impacts adipogenesis, neuronal plasticity |
m6Am | snRNA | Influences snRNA maturation and pre-mRNA splicing |
m1A | tRNA | Modulates tRNA structure and function |
FTO is highly expressed in the brain, adipose tissue, and liver. In neurons, it localizes to dendrites and synapses, where it transiently decreases after fear conditioning, implicating it in memory consolidation [4] [10]. Global knockout studies reveal its non-redundant role in energy homeostasis, with Fto−/− mice exhibiting reduced body weight and lean mass [7].
FTO overexpression is oncogenic and metabolically disruptive. In cancer, FTO amplifies oncogenic signaling by demethylating transcripts of key regulators (e.g., SP1, AURKB), enhancing their stability and translation. Gastric cancer tissues show elevated FTO levels correlating with tumor size, lymph node metastasis, and poor survival [8]. Mechanistically, FTO-mediated SP1 demethylation activates the AURKB-ATM-p38 pathway, driving proliferation and invasion [8].
In metabolic disorders, FTO upregulation in adipose tissue exacerbates obesity by promoting adipogenesis through m6A-dependent splicing of RUNX1T1 [7]. Senescence-Accelerated Mouse Prone 8 (SAMP8) mice on high-fat diets exhibit cognitive decline and metabolic dysfunction, reversible upon FTO inhibition [6]. Sepsis models demonstrate that FTO ablation suppresses NLRP3 inflammasome activation via FoxO1/NF-κB signaling, improving survival [2].
Table 2: Disease Associations of FTO Dysregulation
Disease Category | Key Mechanisms | Functional Outcomes |
---|---|---|
Cancer | Demethylation of SP1, MYC, PD-L1 transcripts | Enhanced proliferation, metastasis, immune evasion |
Metabolic Disorders | m6A demethylation of RUNX1T1, leptin pathways | Adipogenesis, leptin resistance, glucose intolerance |
Neuroinflammation | NLRP3 inflammasome activation via FoxO1/NF-κB | Sepsis progression, cognitive decline |
Fto-IN-1 (chemical structure undisclosed in public literature) emerged from targeted screening of small-molecule inhibitors against FTO's catalytic domain. Patent WO2018157843A1 details a series of compounds, including Fto-IN-1, designed to compete with α-ketoglutarate in the enzyme's active site. These inhibitors occupy the substrate-binding pocket lined by residues His231, Asp233, and His307, chelating Fe(II) and disrupting demethylation [1] [9].
Fto-IN-1 shows nanomolar inhibitory activity (IC50 ~100–500 nM) and >50-fold selectivity over the related demethylase AlkB Homolog 5 (ALKBH5) and other dioxygenases [9]. In vitro, it reduces viability in FTO-dependent leukemia and gastric cancer cells and suppresses adipogenesis in preadipocytes. In vivo, analogs like FB23 rescue high-fat-diet-induced cognitive decline in SAMP8 mice by restoring m6A levels of neurotrophic factors (Bdnf, Ngf) and synaptic proteins [6].
Despite promising preclinical data, critical gaps persist:
Table 3: Research Priorities for FTO-Targeted Therapy
Challenge | Current Insight | Therapeutic Approach |
---|---|---|
Transcriptome Selectivity | FTO regulates disease-driving transcripts (e.g., SP1, leptin) | CRISPR screens to map critical FTO targets |
Metabolic Side Effects | Systemic FTO inhibition may mimic Fto−/− phenotypes (lean mass loss) | Tissue-specific delivery (e.g., adipose-tissue-targeted nanoparticles) |
Resistance | Upregulation of ALKBH5 in FTO-inhibited cells | Develop dual FTO/ALKBH5 inhibitors |
Fto-IN-1's therapeutic potential spans oncology (e.g., FTO-high gastric cancers), neurodegeneration (e.g., obesity-associated cognitive decline), and immunopathology (e.g., sepsis). Future work must prioritize isoform-specific inhibitors, biomarker identification (e.g., m6A signatures), and combinatorial regimens with immune checkpoint blockers [6] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4